molecular formula C19H21N5O4 B1254133 CI-947

CI-947

Cat. No.: B1254133
M. Wt: 383.4 g/mol
InChI Key: FSKMJUWPFLDDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CI-947, chemically designated as (R)-N-(2,3-dihydro-1H-inden-1-yl) adenosine, is an adenosine receptor agonist developed as an antihypertensive agent. Preclinical studies in non-human primates (cynomolgus monkeys) revealed significant cardiovascular and systemic toxicity at elevated doses. Administered orally at 5–50 mg/kg for two weeks, this compound induced dose-dependent adverse effects, including coronary and intestinal arteriopathy, myocardial necrosis, renal tubular dilation, and systemic inflammation . Notably, coronary arterial lesions in monkeys mirrored those observed in dogs, suggesting a species-transcendent pharmacological mechanism linked to adenosine receptor activation and hemodynamic stress .

Properties

IUPAC Name

2-[6-(2,3-dihydro-1H-inden-1-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKMJUWPFLDDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CI-947 typically involves the reaction of adenosine with (1R)-2,3-dihydro-1H-inden-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

CI-947 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Scientific Research Applications

CI-947 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of CI-947 involves its interaction with specific molecular targets, such as adenosine receptors. These interactions can modulate various signaling pathways, leading to physiological effects. For example, it may influence immune cell function by binding to adenosine receptors on these cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Class and Mechanism

CI-947 belongs to the adenosine receptor agonist class, specifically targeting adenosine A2a receptors. Below is a comparative analysis with structurally or functionally related compounds:

Compound Pharmacological Class Primary Mechanism Key Toxicological Findings
This compound Adenosine A2a agonist Adenosine receptor activation Coronary arteriopathy, myocardial necrosis, renal toxicity in monkeys and dogs .
Compound 2 Adenosine A2a agonist Selective A2a agonism with lung retention Myocardial necrosis in rats (intratracheal administration); no coronary lesions observed .
DPE A Adenosine A2a/A1 agonist Dual receptor activation Coronary arterial lesions in dogs, akin to this compound .
CI-1020 Endothelin-A receptor antagonist Endothelin receptor blockade Coronary arteriopathy in monkeys and dogs, distinct from adenosine-mediated pathology .

Toxicological Profiles

  • This compound vs. Compound 2 :

    • Both induce myocardial necrosis, but this compound causes systemic vascular lesions (e.g., coronary, intestinal), whereas Compound 2’s toxicity is localized to the heart and lacks vascular pathology .
    • Species Sensitivity: Monkeys exhibit lower susceptibility to this compound-induced arteriopathy than dogs at equivalent systemic exposure levels .
  • This compound vs. DPEA :

    • DPEA, a dual A2a/A1 agonist, shares this compound’s propensity for coronary arterial lesions in dogs but lacks reported intestinal or renal toxicity .
  • This compound vs. CI-1020 :

    • CI-1020, an endothelin antagonist, causes coronary lesions via a different pathway (endothelin receptor blockade), highlighting mechanistic diversity in cardiovascular toxicity .

Dose-Response Relationships

  • This compound :
    • 10–20 mg/kg: QT prolongation, vomiting, and renal dysfunction.
    • ≥20 mg/kg: Coronary arteriopathy and myocardial necrosis .
  • Compound 2 :
    • Single 150 µg/kg dose: Myocardial necrosis without vascular lesions .

Research Findings and Implications

Mechanistic Insights

This compound’s toxicity is hypothesized to stem from adenosine receptor overactivation, leading to vasodilation, hypotension, and compensatory hemodynamic stress. This mechanism aligns with the coronary lesions observed in both monkeys and dogs, though interspecies differences in sensitivity (e.g., monkeys requiring higher doses) suggest metabolic or receptor-density variations .

Clinical Relevance

The compound’s narrow therapeutic window and severe vascular toxicity halted its clinical development. Similar adenosine agonists (e.g., DPEA) face analogous challenges, underscoring the need for targeted receptor subtype selectivity and improved safety profiling .

Data Tables

Table 1: Comparative Toxicity in Preclinical Models

Compound Species Dose Cardiovascular Effects Systemic Effects
This compound Monkey 50 mg/kg (oral) Coronary arteriopathy, myocardial necrosis Intestinal ulcers, renal tubular dilation
This compound Dog 20 mg/kg (oral) Coronary medial necrosis Not reported
Compound 2 Rat 150 µg/kg (IT) Myocardial necrosis None observed
DPEA Dog Not specified Coronary arterial lesions None observed

Table 2: Species Sensitivity to Arteriopathy

Compound Monkey Incidence Dog Incidence Dose Comparison
This compound Lower Higher Similar systemic exposure
CI-1020 Moderate High Dose-dependent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.